molecular formula C6H9N3O2 B1310906 1-ethyl-5-methyl-4-nitro-1H-pyrazole CAS No. 1001500-30-6

1-ethyl-5-methyl-4-nitro-1H-pyrazole

Cat. No.: B1310906
CAS No.: 1001500-30-6
M. Wt: 155.15 g/mol
InChI Key: KSTMVJNKTKVOLS-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemistry, and materials science.

Scientific Research Applications

1-Ethyl-5-methyl-4-nitro-1H-pyrazole has a wide range of applications in scientific research:

Safety and Hazards

1-ethyl-5-methyl-4-nitro-1H-pyrazole may cause serious eye irritation and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methyl-4-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. For instance, the reaction of 3-ethyl-2-butanone with hydrazine hydrate in the presence of a nitro group source can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-5-methyl-4-nitro-1H-pyrazole is unique due to the presence of both ethyl and methyl groups along with a nitro group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-5-methyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-8-5(2)6(4-7-8)9(10)11/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTMVJNKTKVOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290242
Record name 1-Ethyl-5-methyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-30-6
Record name 1-Ethyl-5-methyl-4-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-5-methyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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